molecular formula C5H6F3NO B8220069 (4S)-4-(trifluoromethyl)pyrrolidin-2-one

(4S)-4-(trifluoromethyl)pyrrolidin-2-one

Cat. No.: B8220069
M. Wt: 153.10 g/mol
InChI Key: KXAVNCLUOSJVJV-VKHMYHEASA-N
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Description

(4S)-4-(Trifluoromethyl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative offered as a high-purity building block for pharmaceutical research and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in many FDA-approved drugs. Its three-dimensional, sp3-hybridized structure allows for efficient exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry and physicochemical properties . The incorporation of the strongly electron-withdrawing trifluoromethyl (-CF3) group is a well-established strategy in drug design. This functional group can significantly influence a compound's biological activity, metabolic stability, and membrane permeability due to its high electronegativity and lipophilicity . The chiral (4S) configuration at the 4-position is critical for enantioselective interactions with biological targets, enabling the development of selective ligands and helping to avoid the potential toxicity or inactivity of a less desirable stereoisomer . This compound serves as a versatile synthon for constructing more complex, biologically active molecules. It is particularly relevant in developing potential therapeutics for central nervous system (CNS) disorders, pain conditions, and various other disease targets where the pyrrolidine scaffold is prevalent . This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4S)-4-(trifluoromethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAVNCLUOSJVJV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(trifluoromethyl)pyrrolidin-2-one typically involves the introduction of a trifluoromethyl group to a pyrrolidinone precursor. One common method includes the reaction of a suitable pyrrolidinone derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different chemical properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized pyrrolidinone derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidinones.

Scientific Research Applications

(4S)-4-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural Variations and Stereochemistry

The 4-position substituent and stereochemistry are key differentiators among pyrrolidin-2-one analogs:

Compound Substituent at 4-Position Stereochemistry Key Features
(4S)-4-(Trifluoromethyl)pyrrolidin-2-one -CF₃ S-configuration High electronegativity, metabolic resistance, and enhanced binding affinity
(4R,1'S)-4-Methyl-pyrrolidin-2-one (7a) -CH₃ R,S-configuration Lower steric bulk; limited electron-withdrawing effects
Flurochloridone -CH₂Cl, -Cl Rac-(3R,4R/3R,4S) Chlorinated substituents; agrochemical use (herbicide)
(S)-SDM-8 Standard 3,5-Difluorophenyl S-configuration Aromatic substituents; positron emission tomography (PET) tracer byproduct
PF2 Ligand Piperazinyl-pyrimidine (3S,5S) Dual CCR2/CCR5 antagonism; clinical candidate for inflammation

Key Observations :

  • The -CF₃ group in this compound provides superior metabolic stability compared to alkyl (-CH₃) or chlorinated (-CH₂Cl) analogs .
  • Stereochemistry modulates receptor binding: S-configuration enhances selectivity for enzymes like acetylcholinesterase (AChE) compared to racemic mixtures .

Physicochemical Properties

Property This compound Flurochloridone (S)-SDM-8 Standard PF2 Ligand
LogP (Lipophilicity) ~2.5 (estimated) 3.1 2.8 1.9
Solubility (mg/mL) Low (improved with formulation) Very low Moderate High (polar piperazine)
Metabolic Stability High (due to -CF₃) Moderate High Moderate (hepatic clearance)

Key Observations :

  • The -CF₃ group increases lipophilicity but reduces aqueous solubility compared to polar analogs like PF2 .
  • Fluorinated derivatives (e.g., (S)-SDM-8) balance solubility and stability better than chlorinated compounds .
Anti-Alzheimer’s Activity
  • This compound: Potential AChE inhibition inferred from structural analogs like 10b (IC₅₀ = 12 nM) .
  • Compound 10b : 3-(4-Fluorobenzoyl)-1-(4-methoxybenzyl)-pyrrolidin-2-one showed 90% AChE inhibition at 10 μM.
  • Flurochloridone : No CNS activity; used as a herbicide due to chlorinated substituents.
Chemokine Receptor Antagonism
  • BMS-813160 : A related quinazolinyl-pyrrolidin-2-one derivative with improved pharmacokinetics over earlier candidates.

Key Observations :

  • Trifluoromethyl substitution enhances target engagement in CNS disorders, whereas bulkier groups (e.g., quinazoline in BMS-813160) optimize receptor selectivity .

Key Observations :

  • Transition metal catalysts (e.g., CuI) are critical for achieving stereocontrol in trifluoromethyl derivatives .
  • Chlorinated analogs require harsher conditions (radical reactions), reducing yields .

Biological Activity

(4S)-4-(trifluoromethyl)pyrrolidin-2-one is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring with a trifluoromethyl group at the 4-position. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles in drug development .

Biological Activity Overview

  • Antimalarial Activity :
    • Research has indicated that pyrrolidine derivatives exhibit significant antimalarial properties. For instance, compounds structurally related to this compound have shown potent inhibition against Plasmodium falciparum, with IC50 values in the nanomolar range . The mechanism of action may involve inhibition of aspartic proteases, although specific targets for this compound have not been conclusively identified.
  • Antagonistic Properties :
    • In studies focusing on RXFP3 receptor antagonism, both enantiomers of related pyrrolidine compounds were synthesized and tested. These studies revealed that modifications to the pyrrolidine ring significantly influenced antagonist activity, highlighting the importance of the trifluoromethyl group in enhancing biological efficacy .
  • Inhibition of Kinases :
    • The pyrrolidine scaffold has been associated with selectivity for various kinases. Compounds derived from this scaffold demonstrated nanomolar activity against CK1 kinases, suggesting that this compound may also possess similar inhibitory properties depending on further structural modifications .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50/EC50 ValueReference
AntimalarialP. falciparum51 nM
RXFP3 AntagonismBinding Assay1 μM
CK1 Kinase InhibitionEnzyme Assay0.011 - 0.056 µM

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound remains largely unexplored in the literature; however, related compounds have demonstrated promising absorption and distribution characteristics. Notably, the trifluoromethyl substitution is expected to enhance metabolic stability, potentially leading to prolonged bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (4S)-4-(trifluoromethyl)pyrrolidin-2-one and related trifluoromethylated heterocycles?

  • Methodology : Multi-step synthesis involving cyclization or functionalization of pyrrolidinone precursors. For example, analogous compounds like 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one are synthesized via methods requiring cryogenic conditions or specialized reagents (e.g., heptafluoropropyl groups) . Key steps include:

  • Cyclization : Use of trifluoromethylated building blocks under controlled temperatures.
  • Purification : Crystallization from solvents like methanol or ethanol to isolate products (e.g., 67% yield for ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate) .
    • Challenges : Avoidance of side reactions (e.g., epimerization) during trifluoromethyl group introduction.

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to characterize this compound?

  • Methodology :

  • <sup>19</sup>F NMR : Critical for confirming the presence and electronic environment of the trifluoromethyl group. Peaks typically appear between -60 to -70 ppm due to the strong electron-withdrawing effect .
  • IR Spectroscopy : Detection of carbonyl stretching vibrations (~1700–1750 cm<sup>-1</sup>) for the pyrrolidinone ring .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Crystallization : Use of polar aprotic solvents (e.g., ethyl acetate or acetonitrile) to exploit solubility differences .
  • Chromatography : Reverse-phase C18 columns for separating polar derivatives, especially when impurities arise from incomplete trifluoromethylation .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for this compound derivatives?

  • Methodology :

  • Chiral Auxiliaries : Use of enantiopure intermediates (e.g., (3R,4S,5R)-5-amino-1-benzyl-3-(benzyloxy)-4-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one) to control stereochemistry during cyclization .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd or Ru) for enantioselective C–F bond formation, though this remains underexplored for pyrrolidinones .

Q. What pharmacological evaluation models are suitable for assessing the bioactivity of this compound?

  • Methodology :

  • Acute Toxicity Testing : Administer compound to Sprague-Dawley rats at escalating doses (10–100 mg/kg) and monitor mortality/behavioral changes over 48 hours .
  • Analgesic Activity : Use CD-1 mice in a hot-plate test (55°C) to measure latency in pain response; data analyzed via GraphPad Prism 6 with ANOVA .

Q. How can computational modeling resolve contradictions in reaction mechanisms for trifluoromethylated pyrrolidinones?

  • Methodology :

  • DFT Calculations : Simulate transition states to identify energetically favorable pathways (e.g., nucleophilic vs. electrophilic trifluoromethylation).
  • Docking Studies : Predict binding interactions of derivatives with biological targets (e.g., enzymes in analgesic pathways) to prioritize synthetic targets .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

  • Methodology :

  • Optimized Reflux Conditions : Prolonged heating (e.g., 20 hours at 70°C in methanol) to drive equilibria toward product formation .
  • In Situ Monitoring : Use HPLC (e.g., retention time 0.81–1.00 minutes under SQD-FA05 conditions) to track intermediate conversions and adjust stoichiometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for trifluoromethylated pyrrolidinones?

  • Methodology :

  • Cross-Validation : Compare <sup>13</sup>C NMR chemical shifts with density functional theory (DFT)-predicted values to confirm assignments .
  • Batch Reproducibility : Repeat syntheses under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

Q. Why do some synthetic routes for trifluoromethylated pyrrolidinones exhibit variable enantiomeric excess (ee)?

  • Methodology :

  • Chiral Chromatography : Use columns like Chiralpak IA to quantify ee and identify racemization-prone steps (e.g., acidic or basic conditions) .
  • Kinetic Resolution : Screen enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

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